Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Catalog No.
S14458737
CAS No.
M.F
C13H21NO4
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-car...

Product Name

Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

IUPAC Name

tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-13(8-10(14)15)4-6-17-7-5-13/h4-9H2,1-3H3

InChI Key

ABXSWECNDZAOMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1=O

Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which includes a tert-butyl group, an oxo group, and an azaspirodecane framework. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its distinctive chemical properties and reactivity. Its molecular formula is C14H25NO4C_{14}H_{25}NO_4, and it has a molecular weight of approximately 271.35 g/mol.

, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acid derivatives.
  • Reduction: The oxazolidine ring can be reduced to yield different spirocyclic amines.
  • Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include potassium permanganate or chromium trioxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions.

The biological activity of tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate is primarily linked to its interactions with specific molecular targets such as enzymes or receptors. The compound's spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of target molecules. This interaction can lead to various biological effects, making it a candidate for further study in drug development, particularly for neurological disorders.

The synthesis of tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of a suitable oxazolidine precursor with tert-butyl chloroformate. This reaction is generally carried out under controlled conditions, often in the presence of a base such as triethylamine to facilitate the formation of the desired spirocyclic structure. Optimization of reaction conditions, including temperature and solvent choice, is crucial to achieving high yield and purity of the final product .

Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

  • Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents.
  • Organic Synthesis: Its unique structure makes it valuable as an intermediate in the synthesis of complex organic molecules.
  • Biological Studies: It is utilized in enzyme interaction studies and as a probe for investigating biological pathways.
  • Industrial

Research into the interaction mechanisms of tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate indicates that its efficacy may depend on its ability to modulate enzyme activity or receptor binding. Understanding these interactions is essential for elucidating its potential therapeutic effects and optimizing its use in drug design and development.

Several compounds share structural similarities with tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate:

  • Tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate: Features a diazaspiro system instead of an oxazolidine ring.
  • Tert-butyl 2-(4-cyano-3-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: Contains a cyano group and different substitution patterns.
  • Tert-butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: Similar spirocyclic structure but varies in functional groups.
  • Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate: Exhibits structural differences that influence its chemical behavior.

Uniqueness

The uniqueness of tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate lies in its oxazolidine ring fused to a spirodecane system, imparting distinct chemical properties that are not commonly found in other similar compounds. This structural feature enhances its reactivity and potential applications in medicinal chemistry and organic synthesis, distinguishing it from other compounds within the same class .

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

255.14705815 g/mol

Monoisotopic Mass

255.14705815 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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